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molecular formula C11H12FNO B8508089 4-(2-Fluoropyridin-3-YL)cyclohex-3-enol

4-(2-Fluoropyridin-3-YL)cyclohex-3-enol

Cat. No. B8508089
M. Wt: 193.22 g/mol
InChI Key: INSZJXTZJHWSPI-UHFFFAOYSA-N
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Patent
US08759532B2

Procedure details

To a flask containing 4-(2-fluoropyridin-3-yl)cyclohex-3-enol (750 mg, 3.88 mmol) and Ethanol (31.100 ml):Tetrahydrofuran (7.78 ml) was added 10% palladium on carbon, (240 mg, 2.255 mmol) before purging the reaction of air and backfilling with hydrogen. It was stirred for 3 h at room temperature before adding an additional 30 mol % Pd/C and stirring at 40° C. for 16 h. The reaction mixture was cooled and filtered through Celite before concentrating under reduced pressure to yield 4-(2-fluoropyridin-3-yl)cyclohexanol as a pale yellow oil that was used without purification. MS (ESI, pos. ion) m/z: 196.1 (M+1).
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
31.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
240 mg
Type
catalyst
Reaction Step Three
Quantity
7.78 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([C:8]2[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10][CH:9]=2)=[CH:6][CH:5]=[CH:4][N:3]=1.C(O)C>[Pd].O1CCCC1>[F:1][C:2]1[C:7]([CH:8]2[CH2:9][CH2:10][CH:11]([OH:14])[CH2:12][CH2:13]2)=[CH:6][CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
750 mg
Type
reactant
Smiles
FC1=NC=CC=C1C1=CCC(CC1)O
Name
Quantity
31.1 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
240 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
7.78 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
It was stirred for 3 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before purging
CUSTOM
Type
CUSTOM
Details
the reaction of air and backfilling with hydrogen
STIRRING
Type
STIRRING
Details
stirring at 40° C. for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=NC=CC=C1C1CCC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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